molecular formula C16H16BrNO2 B13636561 Benzyl (R)-(1-(3-bromophenyl)ethyl)carbamate

Benzyl (R)-(1-(3-bromophenyl)ethyl)carbamate

Cat. No.: B13636561
M. Wt: 334.21 g/mol
InChI Key: WUKNNBIUNQMMQF-GFCCVEGCSA-N
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Description

Benzyl ®-(1-(3-bromophenyl)ethyl)carbamate is a compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ®-(1-(3-bromophenyl)ethyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with ®-(1-(3-bromophenyl)ethyl)amine. The reaction typically takes place in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One such method is the use of continuous flow reactors, which allow for precise control of reaction conditions and improved yields. Additionally, the use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency and selectivity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-(1-(3-bromophenyl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

Benzyl ®-(1-(3-bromophenyl)ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl ®-(1-(3-bromophenyl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl ®-(1-(3-bromophenyl)ethyl)carbamate is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other carbamates may not be suitable.

Properties

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21 g/mol

IUPAC Name

benzyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate

InChI

InChI=1S/C16H16BrNO2/c1-12(14-8-5-9-15(17)10-14)18-16(19)20-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,18,19)/t12-/m1/s1

InChI Key

WUKNNBIUNQMMQF-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)Br)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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